N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a tosyl group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic core, followed by various substitution reactions to introduce the different functional groups . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing sulfur, nitrogen, and carbon atoms . The compound also has a fluorophenyl group attached to the nitrogen atom and a tosyl group attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and NMR data, are not available in the literature I have access to .Scientific Research Applications
Molecular Probes and Receptor Studies
N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine and its derivatives have been explored as molecular probes for studying receptors like the A2A adenosine receptor. For instance, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A(2A) adenosine receptor (AR), with some compounds being coupled to polyamidoamine (PAMAM) dendrimers for enhanced receptor affinity (Kumar et al., 2011).
Anticancer and Antimicrobial Applications
Compounds with a similar core structure have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Triazolopyrimidines, for example, have been identified as a class of anticancer agents with a unique mechanism of tubulin inhibition, showing promise in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007). Additionally, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been studied for their selectivity as 5-HT6 receptor ligands, demonstrating potential therapeutic applications (Ivachtchenko et al., 2010).
Fungicidal and Herbicidal Activities
The research also extends to agriculture, where derivatives of triazolopyrimidines have been examined for their fungicidal and herbicidal activities. For instance, novel compounds have been synthesized and evaluated for their ability to inhibit various plant pathogens, showing excellent activity at low application rates, and thus indicating potential use in crop protection (Crowley et al., 2010).
Future Directions
Properties
IUPAC Name |
N-(3-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S2/c1-12-5-7-15(8-6-12)30(27,28)20-19-23-18(22-14-4-2-3-13(21)11-14)17-16(9-10-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKDSHFHNKMHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.